
Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and functional groups such as acetylsulfanyl and hydroxymethyl
Preparation Methods
The synthesis of Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The acetylsulfanyl and hydroxymethyl groups are introduced through selective functionalization reactions.
tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during the synthesis.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfanyl group may act as a ligand, binding to active sites and modulating biological activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate include:
tert-Butyl (2R,4S)-4-(methylsulfanyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Differing by the presence of a methylsulfanyl group instead of an acetylsulfanyl group.
tert-Butyl (2R,4S)-4-(acetylsulfanyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate: Differing by the presence of a methoxymethyl group instead of a hydroxymethyl group.
Properties
CAS No. |
148017-27-0 |
|---|---|
Molecular Formula |
C12H21NO4S |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
CZIBLNJSWPMUGC-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,7-dimethylpyrazolo [1,5-a]pyrimidine](/img/structure/B8602778.png)
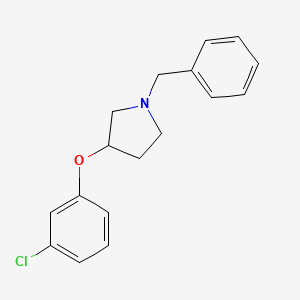
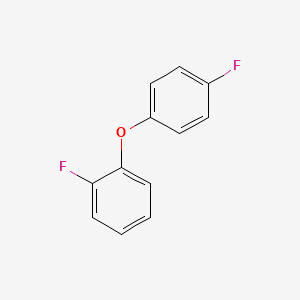
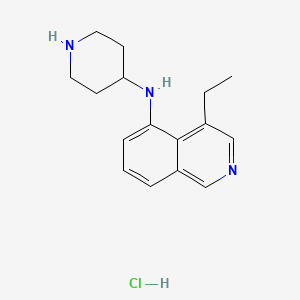
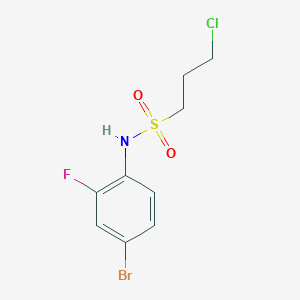
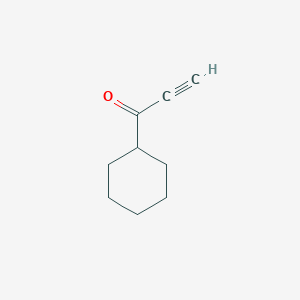
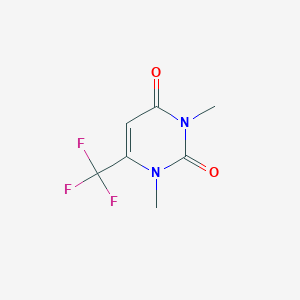
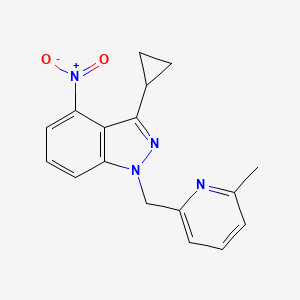
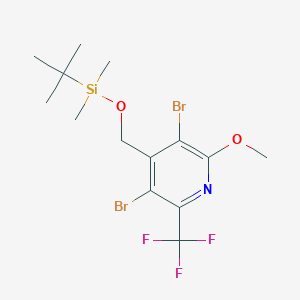
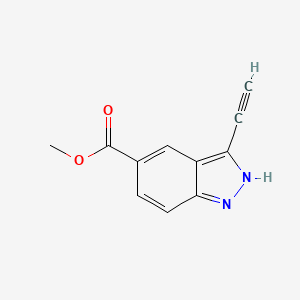
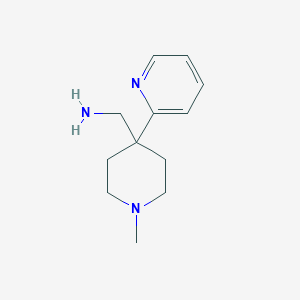
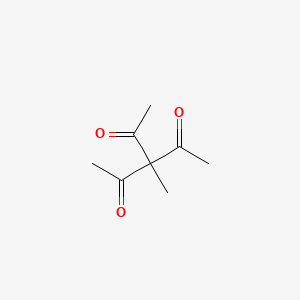
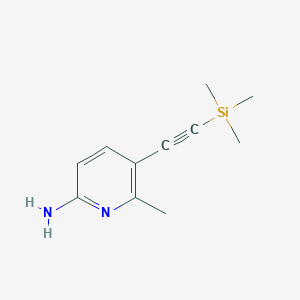
![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
